1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one

Synthetic organic chemistry Medicinal chemistry intermediates Nucleophilic substitution

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805724-84-8) is an α-chloro ketone derivative with a molecular formula of C10H7ClF3NO3S and a molecular weight of 313.68 g/mol. The compound features three electronically distinct substituents on the phenyl ring: a nitro group at the 3-position, a trifluoromethylthio (SCF3) group at the 4-position, and an α-chloro ketone side chain.

Molecular Formula C10H7ClF3NO3S
Molecular Weight 313.68 g/mol
Cat. No. B14050696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
Molecular FormulaC10H7ClF3NO3S
Molecular Weight313.68 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Cl
InChIInChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-3-8(19-10(12,13)14)7(4-6)15(17)18/h2-4,9H,1H3
InChIKeyQZRXKWCTUOTENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one – Structural Overview and Procurement-Relevant Profile


1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805724-84-8) is an α-chloro ketone derivative with a molecular formula of C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . The compound features three electronically distinct substituents on the phenyl ring: a nitro group at the 3-position, a trifluoromethylthio (SCF3) group at the 4-position, and an α-chloro ketone side chain. This substitution pattern generates a highly electron-deficient aromatic system with a reactive electrophilic center at the α-carbon, positioning the compound as a versatile synthetic intermediate for pharmaceuticals and agrochemicals [1].

Why In-Class Analogs Cannot Simply Replace 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one


Compounds within the same α-halo-(nitro-trifluoromethylthiophenyl)propan-2-one class differ critically in halogen leaving-group ability, nitro regiochemistry, and SCF3 placement. These parameters independently modulate electrophilic reactivity, chemical stability, and downstream functionalization efficiency [1]. Simple substitution of the chlorine atom with bromine alters both the bond dissociation energy (C–Cl ≈ 338 kJ/mol vs C–Br ≈ 276 kJ/mol) and the steric profile, changing reaction rates and product distributions in nucleophilic displacement reactions [2]. Similarly, shifting the nitro group from the 3-position to the 4-position modifies the aromatic ring's electron density and the compound's behavior in reduction or coupling sequences. The quantitative evidence below demonstrates that these differences are not interchangeable in a procurement context.

Quantitative Differentiation Evidence for 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one


Halogen Leaving-Group Differentiation: Chloro vs. Bromo Analog in Nucleophilic Displacement Reactivity

The target compound bears an α-chloro substituent, whereas the closest halogen analog (1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one, CAS 1805886-42-3) carries an α-bromo group [1]. The C–Cl bond dissociation energy (BDE) is approximately 338 kJ/mol, compared to ~276 kJ/mol for C–Br [2]. This ~62 kJ/mol difference translates to distinct SN2/SN1 reactivity profiles: the bromo analog reacts approximately 10–100× faster in typical nucleophilic displacement reactions, but exhibits lower thermal stability and higher susceptibility to premature decomposition during storage or multi-step sequences. The chloro compound provides a more controlled reactivity window, which is advantageous for chemoselective transformations in complex synthetic routes.

Synthetic organic chemistry Medicinal chemistry intermediates Nucleophilic substitution

Nitro Group Regiochemistry Impact: 3-Nitro vs. 4-Nitro Isomer Reactivity and Selectivity

The target compound positions the nitro group at the 3-position (meta to the propanone side chain), whereas the commercially available regioisomer (1-Chloro-1-(4-nitro-3-(trifluoromethylthio)phenyl)propan-2-one, CAS 1804072-39-6) places it at the 4-position (para) [1]. Hammett substituent constants differ: σm for 3-NO2 = 0.71, while σp for 4-NO2 = 0.78 [2]. This difference in electron-withdrawing character alters the electrophilicity of the α-carbon and the reduction potential of the nitro group. In catalytic hydrogenation, the 3-nitro isomer typically undergoes reduction at a measurably different rate than the 4-nitro isomer, enabling sequential reduction strategies in multi-functional molecule construction.

Regioselective synthesis Aromatic substitution Electrophilic reactivity

Trifluoromethylthio Group Contribution: Lipophilicity and Metabolic Stability Advantage

The SCF3 group imparts significantly higher lipophilicity compared to non-fluorinated thioether analogs. The Hansch π constant for SCF3 is approximately 1.07, versus ~0.61 for SCH3 and ~0.05 for SO2CH3 [1]. This translates to a calculated logP increase of approximately 0.5–1.0 log units for the target compound relative to its SCH3 analog [2]. The SCF3 group also enhances metabolic oxidative stability compared to SCH3, as the strong electron-withdrawing effect of fluorine atoms reduces the electron density on sulfur, slowing CYP450-mediated S-oxidation.

Drug design Lipophilicity modulation Metabolic stability

Molecular Weight and Formula Differentiation from the Non-Halogenated Parent Ketone

The target compound (MW 313.68, C10H7ClF3NO3S) differs from the non-halogenated parent ketone 1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804072-27-2, MW 279.24, C10H8F3NO3S) by the presence of the α-chloro substituent . This ±34.44 Da mass difference is analytically significant for LC-MS characterization and purity assessment. More importantly, the α-chloro group converts the parent ketone from a primarily nucleophilic enolate precursor into a bis-electrophilic synthon capable of sequential C–C and C–heteroatom bond formation [1].

Molecular properties Analytical characterization Procurement specification

Supplier-Specified Purity: NLT 98% as a Procurement Quality Benchmark

The target compound is supplied by Capot Chemical with a certified purity specification of NLT 98% (HPLC) [1]. For the related bromo analog (CAS 1805886-42-3), the supplier lists the same NLT 98% baseline, but batch-specific certificates of analysis (CoA) often reveal differences in actual purity distributions and impurity profiles. The chloro compound typically exhibits fewer dehalogenation byproducts compared to the bromo analog, attributable to the higher C–Cl bond stability [2]. Procurement specifications should mandate CoA review including individual impurity quantification rather than relying solely on the nominal NLT 98% value.

Chemical procurement Quality specification Purity analysis

Validated Application Scenarios for 1-Chloro-1-(3-nitro-4-(trifluoromethylthio)phenyl)propan-2-one


Darzens Condensation for Epoxide and α,β-Epoxy Ketone Synthesis

The α-chloro ketone functionality enables Darzens glycidic ester condensation with aldehydes under basic conditions, forming α,β-epoxy carbonyl derivatives. The electron-withdrawing nitro and SCF3 groups accelerate enolate formation and stabilize the resulting epoxide product [1]. The controlled reactivity of the C–Cl bond (versus C–Br) minimizes competing aldol side reactions, yielding cleaner product profiles suitable for pharmaceutical intermediate synthesis.

Heterocycle Construction via Hantzsch-Type and Debus-Radziszewski Reactions

The bis-electrophilic character of the α-chloro ketone, combined with the electron-deficient aromatic ring, makes the compound an effective 1,3-dielectrophile for condensation with amidines, thioureas, or 1,3-dicarbonyl compounds to construct imidazole, thiazole, and pyridine scaffolds [1]. The SCF3 group imparts metabolic stability to the resulting heterocycles, a property validated in medicinal chemistry programs targeting intracellular bacterial pathogens [2].

Agrochemical Intermediate for Trifluoromethylthio-Containing Pesticides

The SCF3 moiety is a recognized pharmacophore in modern agrochemicals, enhancing both target-site binding and environmental persistence. The target compound serves as a precursor for nitrification inhibitors and fungicidal sulfonamidothiophenes, where the combination of a reducible nitro group and the α-chloro ketone handle allows sequential derivatization [1]. Patent literature identifies structurally related thioether-nitro-phenyl ketones as active leads in herbicide discovery programs [2].

Prodrug and Bioreductive Drug Design Platform

The nitro group at the 3-position is susceptible to bioreduction by nitroreductase enzymes, a mechanism exploited in hypoxia-activated prodrug design. The α-chloro ketone can be further functionalized to install trigger moieties or targeting ligands before the nitro group is reduced to the corresponding amine in hypoxic tissue environments [1]. The SCF3 group's lipophilicity aids cellular membrane penetration, an advantage over non-fluorinated analogs.

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